molecular formula C16H16O2 B6397174 2-(2,5-Dimethylphenyl)-5-methylbenzoic acid CAS No. 1261946-93-3

2-(2,5-Dimethylphenyl)-5-methylbenzoic acid

Cat. No.: B6397174
CAS No.: 1261946-93-3
M. Wt: 240.30 g/mol
InChI Key: MLPZMHVKQWJLCN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two methyl groups attached to the phenyl ring and an additional methyl group on the benzoic acid moiety

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-4-6-12(3)14(8-10)13-7-5-11(2)9-15(13)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPZMHVKQWJLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688951
Record name 2',4,5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-93-3
Record name 2',4,5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride is reacted with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours to obtain the desired product.

Another approach involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with 5-methylbenzoic acid using a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dimethylphenyl)-5-methylbenzoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Friedel-Crafts acylation method is often preferred for its simplicity and scalability, while the Suzuki-Miyaura coupling offers higher selectivity and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst for chlorination.

Major Products

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

2-(2,5-Dimethylphenyl)-5-methylbenzoic acid can be compared with other similar compounds such as:

    2,5-Dimethylbenzoic acid: Lacks the additional methyl group on the benzoic acid moiety.

    2,5-Dimethylphenylacetic acid: Contains an acetic acid group instead of a benzoic acid group.

    2,5-Dimethylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

The uniqueness of 2-(2,5-Dimethylphenyl)-5-methylbenzoic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

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